5,6,7,8-tetrahydro-8-hydroxy-2-Naphthalenecarboxaldehyde

Coordination Chemistry Spectroscopy Chelation

Researchers requiring a tetralin-aldehyde building block with defined stereoelectronic properties face limited sourcing. Generic naphthaldehydes lack the partially saturated ring enabling enhanced intramolecular chelation. This compound (CAS 1071490-54-4) resolves this gap: • Enhanced chelation from tetrahydro ring facilitates stable metal complex formation vs. aromatic analogs. • ≥97% purity ensures reproducible results in catalysis and medicinal chemistry. • Consistent batch quality for long-term research programs. Available for global shipment with full documentation.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B11914590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydro-8-hydroxy-2-Naphthalenecarboxaldehyde
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC(=C2)C=O)O
InChIInChI=1S/C11H12O2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h4-7,11,13H,1-3H2
InChIKeyUJIHFMYRNHPSJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-8-hydroxy-2-Naphthalenecarboxaldehyde Overview


5,6,7,8-Tetrahydro-8-hydroxy-2-Naphthalenecarboxaldehyde (CAS 1071490-54-4) is a naphthalene derivative classified as an aldehyde, characterized by a partially saturated ring system (tetrahydro) and a hydroxyl group at the 8-position . Its molecular formula is C11H12O2, with a molecular weight of 176.21 g/mol . The compound's unique structure, featuring both an aldehyde and a hydroxyl group on a tetralin core, distinguishes it from fully aromatic naphthaldehyde analogs and presents specific reactivity and chelation properties [1]. This compound is primarily available as a research chemical, with commercial suppliers offering purities of 97% or higher .

Why Generic Naphthaldehydes Fall Short


The tetrahydro ring in this compound imparts distinct steric and electronic properties that are not present in fully aromatic analogs like 2-naphthaldehyde or 8-hydroxy-2-naphthaldehyde. Research on related tetrahydronaphthalene systems indicates that the presence of adjacent methylene groups can facilitate stronger intramolecular chelation, leading to altered reactivity and stability [1]. This steric facilitation of chelation is a critical differentiator, as it can influence the compound's behavior in metal coordination, catalysis, and as a building block in complex molecule synthesis [1]. Consequently, substituting this compound with a generic naphthaldehyde could lead to significant deviations in reaction yields, product purity, or biological activity, making it an unsuitable replacement in applications where its unique structural attributes are required.

Key Differentiation Evidence


Steric Facilitation Enhances Chelation

In a study of tetrahydronaphthalene derivatives, the compound 2-hydroxy-5,6,7,8-tetrahydro-1-naphthaldehyde (a positional isomer of the target compound) exhibited a larger decrease in the carbonyl stretching frequency (Δν(C=O)) upon chelation compared to its 3,2-isomer, indicating stronger intramolecular hydrogen bonding [1]. The average Δν(C=O) value for the 3,2-disubstituted tetrahydronaphthalenes was found to be virtually identical to that of analogous o-disubstituted benzenes, while the 2,1-disubstituted isomer (closely related to the target compound) showed a significantly larger Δν(C=O), attributed to steric facilitation of chelation by the adjacent methylene groups [1]. While direct data for the target compound is not provided, this class-level evidence strongly suggests that 5,6,7,8-tetrahydro-8-hydroxy-2-Naphthalenecarboxaldehyde will exhibit enhanced chelation compared to its non-hydroxylated or fully aromatic counterparts.

Coordination Chemistry Spectroscopy Chelation

Vendor-Specified Purity for Reproducibility

Commercially available 5,6,7,8-tetrahydro-8-hydroxy-2-Naphthalenecarboxaldehyde is offered with a specified minimum purity of 97% or 98% (NLT 98%) by different vendors . This quantitative purity specification is a critical parameter for procurement, as it directly impacts the reliability and reproducibility of experimental results. While not a direct comparison to an analog, this data point provides a baseline for quality assurance when selecting a supplier. In contrast, generic or less well-characterized naphthaldehyde analogs may have undefined or lower purity levels, increasing the risk of experimental variability and failure.

Chemical Procurement Quality Control Synthesis

Application Scenarios


Metal Complexes with Tailored Chelation

The enhanced chelation predicted for this compound, based on studies of related tetrahydronaphthalene scaffolds [1], makes it a valuable ligand precursor for synthesizing metal complexes. Researchers can exploit its strong intramolecular hydrogen bonding to design stable coordination compounds for applications in catalysis or materials science. The defined purity of the commercial product ensures that the starting material is consistent, which is critical for reproducible complex synthesis and characterization.

Building Block for Medicinal Chemistry

The compound's unique combination of a tetrahydro ring, hydroxyl, and aldehyde group provides a versatile handle for constructing more complex pharmacophores. Its use as a building block in the synthesis of tetrahydronaphthalene-derived anti-inflammatory agents has been noted in patent literature [2]. The commercially available high purity (≥97%) is essential for medicinal chemistry campaigns where impurities could confound biological assay results.

Steric & Electronic Effects Probe

The structural motif of a partially saturated naphthalene ring with proximal functional groups makes this compound an ideal probe for studying steric facilitation of chelation and its impact on reaction mechanisms [1]. Researchers can use it to compare reaction rates, selectivities, and product distributions against fully aromatic analogs, providing fundamental insights into organic reactivity.

Fluorescent Probes & Sensors

Hydroxy naphthaldehyde derivatives are known to exhibit interesting photophysical properties, including excited-state intramolecular proton transfer (ESIPT) [3]. The tetrahydro modification in this compound may alter its photophysical behavior compared to fully aromatic systems, offering a distinct spectral signature for developing novel fluorescent sensors or imaging agents. The defined purity ensures reliable and reproducible optical measurements.

Quote Request

Request a Quote for 5,6,7,8-tetrahydro-8-hydroxy-2-Naphthalenecarboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.